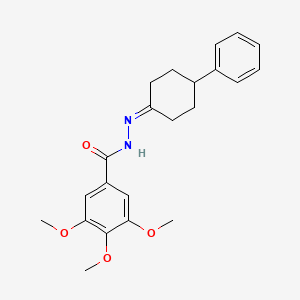
3,4,5-trimethoxy-N'-(4-phenylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trimethoxybenzene moiety linked to a benzohydrazide group through a phenylcyclohexylidene bridge. The presence of the trimethoxy groups and the hydrazide linkage contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzoic acid hydrazide with 4-phenylcyclohexanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trimethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered hydrazone linkages.
Substitution: Substituted derivatives with new functional groups replacing the trimethoxy groups.
Scientific Research Applications
Chemistry: 3,4,5-Trimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of triazoles, oxadiazoles, and other nitrogen-containing heterocycles .
Biology and Medicine: The compound exhibits potential biological activities, including antioxidant and antimicrobial properties. It has been studied for its ability to scavenge free radicals and inhibit the growth of certain bacterial and fungal strains .
Industry: In the industrial sector, this compound is utilized in the development of new materials with specific chemical and physical properties. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide involves its interaction with molecular targets through its functional groups. The trimethoxybenzene moiety can participate in hydrogen bonding and π-π interactions, while the hydrazone linkage allows for coordination with metal ions. These interactions contribute to its biological and chemical activities, including antioxidant and antimicrobial effects .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzoic acid hydrazide
- 3,4,5-Trimethoxy-N’-(4-methylphenyl)sulfonylbenzohydrazide
- 3,4,5-Trimethoxyphenylhydrazine
Comparison: Compared to similar compounds, 3,4,5-trimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide stands out due to its unique phenylcyclohexylidene bridge, which imparts distinct chemical and biological properties. The presence of the phenylcyclohexylidene group enhances its stability and reactivity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(4-phenylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-26-19-13-17(14-20(27-2)21(19)28-3)22(25)24-23-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,24,25) |
InChI Key |
BCBQXOQYFCKTER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[2-(2-Cyanophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate](/img/structure/B11534841.png)
![(5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B11534846.png)
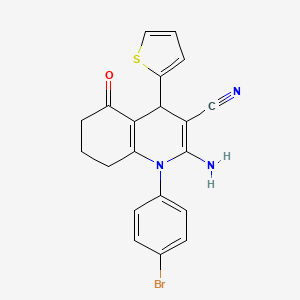
![N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11534861.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534872.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11534878.png)
![3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11534883.png)
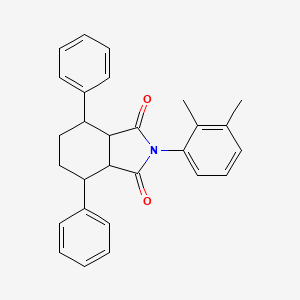
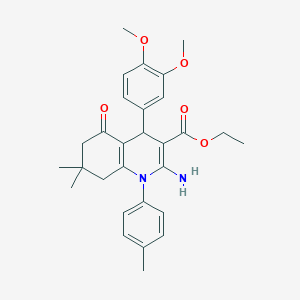
![2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11534897.png)
![N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11534899.png)
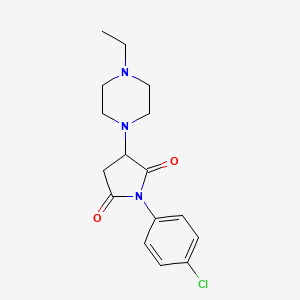
![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-1H-imidazole](/img/structure/B11534921.png)
![4-bromo-2-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11534923.png)
